molecular formula C6H8O2 B14269857 Hex-2-enedial CAS No. 149109-22-8

Hex-2-enedial

Cat. No.: B14269857
CAS No.: 149109-22-8
M. Wt: 112.13 g/mol
InChI Key: LNRGVCBUONGIKW-UHFFFAOYSA-N
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Description

Hex-2-enedial, also known as (2Z)-2-Hexenedial, is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of an aldehyde group and a double bond within its six-carbon chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-enedial can be synthesized through several methods. One common approach involves the oxidation of hex-2-ene using oxidizing agents such as potassium permanganate or ozone. The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired aldehyde.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes that involve the selective oxidation of hex-2-ene. These processes often utilize metal catalysts and specific reaction conditions to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Hex-2-enedial undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form hex-2-enedioic acid.

    Reduction: Reduction of this compound can yield hex-2-enol.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: Hex-2-enedioic acid.

    Reduction: Hex-2-enol.

    Substitution: Various substituted hex-2-enals depending on the nucleophile used.

Scientific Research Applications

Hex-2-enedial has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

Hex-2-enedial can be compared with other similar compounds such as hex-2-enal and hex-3-enedial. While all these compounds share a similar carbon chain and the presence of an aldehyde group, this compound is unique due to the position of its double bond and its specific reactivity profile. This uniqueness makes it valuable in various chemical and biological applications.

Comparison with Similar Compounds

  • Hex-2-enal
  • Hex-3-enedial
  • Hex-2-enol

Properties

CAS No.

149109-22-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

hex-2-enedial

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1,3,5-6H,2,4H2

InChI Key

LNRGVCBUONGIKW-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)C=CC=O

Origin of Product

United States

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